molecular formula C7H13NO4 B13818650 1,3-Dioxane,2-(1-methylethyl)-5-nitro-,cis-(9CI)

1,3-Dioxane,2-(1-methylethyl)-5-nitro-,cis-(9CI)

Cat. No.: B13818650
M. Wt: 175.18 g/mol
InChI Key: KPDQVDPNOWIHOY-UHFFFAOYSA-N
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Description

1,3-Dioxane,2-(1-methylethyl)-5-nitro-,cis-(9CI) is a chemical compound with the molecular formula C7H13NO4 and a molecular weight of 175.18 It is a derivative of 1,3-dioxane, characterized by the presence of a nitro group and an isopropyl group

Preparation Methods

The synthesis of 1,3-Dioxane,2-(1-methylethyl)-5-nitro-,cis-(9CI) involves several steps. One common method includes the nitration of 1,3-dioxane derivatives under controlled conditions. The reaction typically involves the use of nitric acid and sulfuric acid as nitrating agents. The reaction conditions, such as temperature and concentration, are carefully controlled to ensure the selective formation of the nitro compound .

Industrial production methods may involve the continuous flow nitration process, which allows for better control over reaction parameters and scalability. This method ensures a consistent yield and purity of the final product.

Chemical Reactions Analysis

1,3-Dioxane,2-(1-methylethyl)-5-nitro-,cis-(9CI) undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and metal hydrides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,3-Dioxane,2-(1-methylethyl)-5-nitro-,cis-(9CI) has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dioxane,2-(1-methylethyl)-5-nitro-,cis-(9CI) involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the dioxane ring provides structural stability. The compound’s effects are mediated through its ability to undergo chemical transformations that interact with biological molecules and pathways.

Comparison with Similar Compounds

1,3-Dioxane,2-(1-methylethyl)-5-nitro-,cis-(9CI) can be compared with other similar compounds such as:

    1,3-Dioxane,2-(1-methylethyl)-5-nitro-,trans-(9CI): This isomer differs in the spatial arrangement of its functional groups.

    1,3-Dioxane-5-carboxylicacid,2-(1-methylethyl)-(9CI): This compound has a carboxylic acid group instead of a nitro group.

    1,3-Dioxane-2-methanol,5-(1-methylethyl)-(9CI): This compound features a hydroxyl group instead of a nitro group.

The uniqueness of 1,3-Dioxane,2-(1-methylethyl)-5-nitro-,cis-(9CI) lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H13NO4

Molecular Weight

175.18 g/mol

IUPAC Name

5-nitro-2-propan-2-yl-1,3-dioxane

InChI

InChI=1S/C7H13NO4/c1-5(2)7-11-3-6(4-12-7)8(9)10/h5-7H,3-4H2,1-2H3

InChI Key

KPDQVDPNOWIHOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1OCC(CO1)[N+](=O)[O-]

Origin of Product

United States

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